
3-(Furan-2-yl)-5-methylpyrazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-5-methylpyrazolidine is a heterocyclic organic compound that features a furan ring fused to a pyrazolidine ring with a methyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methylpyrazolidine typically involves the reaction of furan derivatives with pyrazolidine precursors under controlled conditions. One common method includes the cyclization of appropriate furan and pyrazolidine intermediates in the presence of catalysts and solvents. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-5-methylpyrazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a base.
Major Products Formed
Applications De Recherche Scientifique
3-(Furan-2-yl)-5-methylpyrazolidine has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-5-methylpyrazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Furan-2-yl)propanoic acid
- 3-(Furan-2-yl)acrylic acid
- 3-(Furan-2-yl)pyrazole
Uniqueness
3-(Furan-2-yl)-5-methylpyrazolidine is unique due to its specific combination of a furan ring and a pyrazolidine ring with a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-(furan-2-yl)-5-methylpyrazolidine |
InChI |
InChI=1S/C8H12N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,6-7,9-10H,5H2,1H3 |
Clé InChI |
MWVLKKPCFMKDPS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NN1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



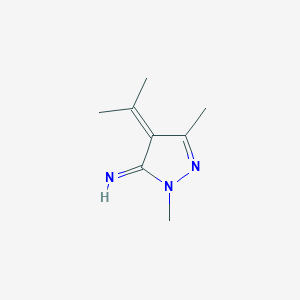
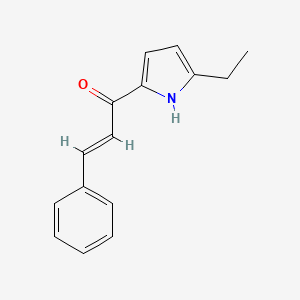
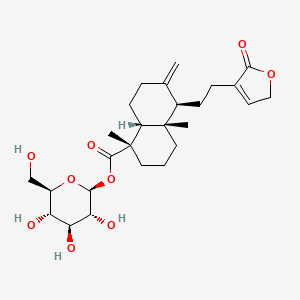
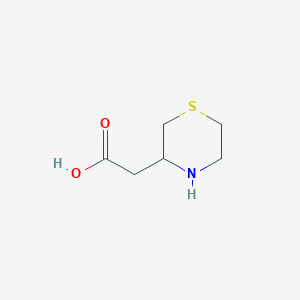
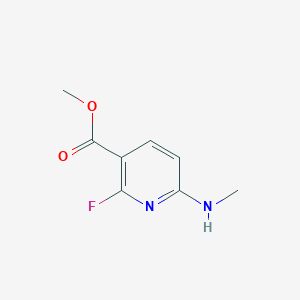
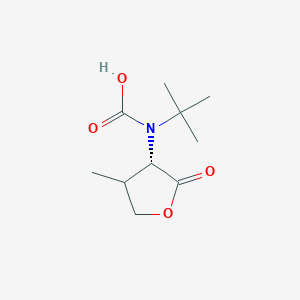
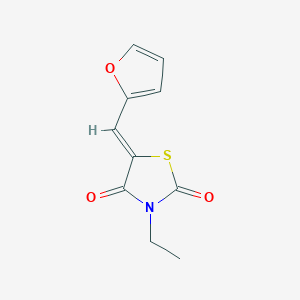
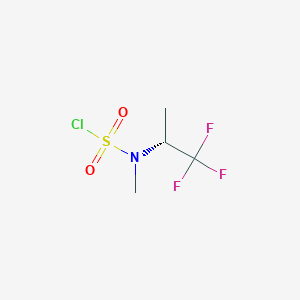
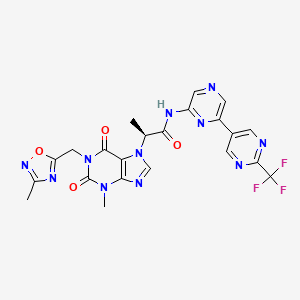
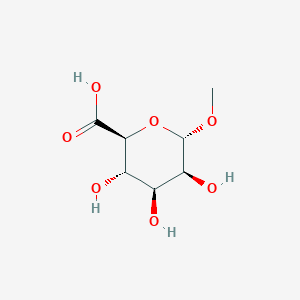
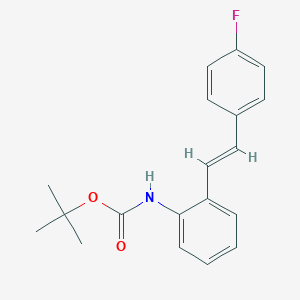
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
![2-Bromo-1-(2-nitrobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12868415.png)
